molecular formula C15H17BrN4O2 B2912574 3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2380140-99-6

3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2912574
CAS No.: 2380140-99-6
M. Wt: 365.231
InChI Key: BKPTTXOUHUKXRV-UHFFFAOYSA-N
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Description

3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and a pyrrolidinyl-oxy group linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-hydroxypyridine to obtain 3-bromo-4-hydroxypyridine. This intermediate is then reacted with 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine under suitable conditions to form the desired compound. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The pyrazole and pyridine rings can engage in coupling reactions with other aromatic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are commonly used.

    Coupling Reactions: Catalysts like palladium and copper are frequently employed in coupling reactions, along with ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites of enzymes, inhibiting their activity. The pyridine ring may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,3-dimethyl-1H-pyrazole
  • 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates

Uniqueness

3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring with a bromo substituent and a pyrazole-linked pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c1-10-7-13(18-19(10)2)15(21)20-6-4-11(9-20)22-14-3-5-17-8-12(14)16/h3,5,7-8,11H,4,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPTTXOUHUKXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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